molecular formula C6H2ClFN2 B1593161 2-Chloro-5-fluoronicotinonitrile CAS No. 791644-48-9

2-Chloro-5-fluoronicotinonitrile

Cat. No. B1593161
M. Wt: 156.54 g/mol
InChI Key: SUBZTZVHVGYOPM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinonitrile is a chemical compound with the CAS Number: 791644-48-9 . It has a molecular weight of 156.55 and its molecular formula is C6H2ClFN2 . It is a solid substance and is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 2-Chloro-5-fluoronicotinonitrile involves the reaction of hydroxylamine hydrochloride with 2-chloro-5-fluoronicotinaldehyde in ethanol and water . After stirring at room temperature for 1 hour, water is added and the white solid is filtered off . The solid is then suspended in dichloromethane and reacted with carbonyl diimidazole at reflux for 1 hour . The residue is then purified by silica gel chromatography to yield 2-Chloro-5-fluoronicotinonitrile .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoronicotinonitrile is 1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H . The SMILES string representation is Fc1cnc(Cl)c(c1)C#N .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoronicotinonitrile has a density of 1.4±0.1 g/cm3 . It has a boiling point of 235.2±35.0 °C at 760 mmHg . The flash point is 96.1±25.9 °C .

Scientific Research Applications

Synthesis of Pyridines and Intermediates

2-Chloro-5-fluoronicotinonitrile serves as a precursor in the synthesis of a wide range of pyridine derivatives, which are important for their various applications in medicinal chemistry and as building blocks in organic synthesis. For instance, it is utilized in the Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines , illustrating its versatility in generating compounds with potential pharmaceutical applications. This process involves diazotization followed by thermolysis, demonstrating the compound's reactivity and usefulness in synthetic chemistry (Hand & Baker, 1989).

Drug Synthesis Intermediate

Another application is in the Synthesis of 2-chloro-5-hydroxynicotinonitrile , which is a critical intermediate in the total synthesis of a hydroxylated metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine. This showcases the compound's role in the synthesis of metabolites of pharmaceutical interest, highlighting its importance in drug development and pharmacological research (Ponticello et al., 1980).

Heterocyclic Chemistry

In heterocyclic chemistry, 2-Chloro-5-fluoronicotinonitrile is used as a starting material for the preparation of various nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant pharmaceutical and agrochemical applications, demonstrating the compound's utility in accessing a variety of biologically active molecules (Křupková et al., 2013).

Antitumor Activity

Furthermore, derivatives synthesized from 2-Chloro-5-fluoronicotinonitrile have been investigated for their antitumor activities . Compounds such as 2-chloro-4,6-dimethyl-nicotinonitrile have been tested against well-known established model Ehrlich ascites cells in vitro, highlighting the potential of derivatives for cancer therapy and contributing to the development of new anticancer agents (Waly et al., 2013).

Safety And Hazards

2-Chloro-5-fluoronicotinonitrile is considered hazardous . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, and the precautionary statements are P280-P305+P351+P338 . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBZTZVHVGYOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630642
Record name 2-Chloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoronicotinonitrile

CAS RN

791644-48-9
Record name 2-Chloro-5-fluoropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

81.2 ml (582.25 mmol) of triethylamine were added to a suspension of 46.2 g (264.66 mmol) of 2-chloro-5-fluoronicotinamide in dichloromethane (783 ml), and the mixture was cooled to 0° C. Then, while stirring, 41.12 ml (291.13 mmol) of trifluoroacetic anhydride were slowly added dropwise and the mixture was stirred at 0° C. for 1.5 h. The reaction solution was subsequently washed twice with saturated aqueous sodium hydrogencarbonate solution (391 ml each time), dried and concentrated under reduced pressure.
Quantity
81.2 mL
Type
reactant
Reaction Step One
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
783 mL
Type
solvent
Reaction Step One
Quantity
41.12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an oven-dried, 250 mL, round-bottomed flask were added the crude 2-chloro-5-fluoronicotinamide (1.05 g, 6.00 mmol) from above, anhydrous dichloromethane (25 mL), and triethylamine (2.12 g, 2.92 mL, 21.0 mmol). The flask was sealed with a septum and cooled to 0° C. in an ice bath. Neat trifluoroacetic anhydride (1.89 g, 1.25 mL, 9.00 mmol) was added slowly via syringe and the resulting solution was stirred at 0° C. for 30 minutes then allowed to warm to room temperature over 1 hour. Water (20 mL) was added, and the mixture was transferred to a separatory funnel. The mixture was extracted with dichloromethane (3×20 mL). The combined organic extracts were dried over magnesium sulfate, filtered, and concentrated by rotary evaporator to give a golden oil. The product was purified by flash chromatography (silica gel: 10% ethyl acetate, 90% hexanes—product Rf˜0.3) to give 862 mg (92%) of the title compound as a pale yellow solid. 1H NMR (CDCl3) δ 8.66 (dd, J=7.8, 3.0 Hz, 1H), 8.82 (d, J=2.7 Hz, 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

A suspension of crude compound 3 (65 g, 372.4 mmol) and Et3N (114 mL, 819.2 mmol) in DCM (700 mL) was cooled to 0° C. and TFAA (57 mL, 409.6 mmol) was added dropwise. The resulting yellow solution was stirred for 90 minutes at 0° C., diluted with DCM, washed with sat. aq. NaHCO3 and brine, and dried (Na2SO4). The mixture was filtered and concentrated. Kugel Rohr distillation of the residue (˜70° C./1 mbar) gave 50 g (86%) of compound 4 as a beige solid.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods IV

Procedure details

Into a 50 mL round bottomed flask, 2,6-dichloro-5-fluoronicotinonitrile (1 g), acetic acid (5 mL) and water (0.5 mL) were charged, and reacted and post-treated in the same manner as in Example 1 and then purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to obtain the title compound (420 mg, yield: 52%). As a result of the HPLC analysis, the purity was 100%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluoronicotinonitrile
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2-Chloro-5-fluoronicotinonitrile
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2-Chloro-5-fluoronicotinonitrile
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2-Chloro-5-fluoronicotinonitrile
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2-Chloro-5-fluoronicotinonitrile
Reactant of Route 6
2-Chloro-5-fluoronicotinonitrile

Citations

For This Compound
5
Citations
T Miyamoto, H EGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
An alternative synthesis of enoxacin, a 1, 8-naphthyridine antibacterial agent, was developed. The present method involves 1, 8-naphthyridine ring construction by the Dieckmann type …
Number of citations: 41 www.jstage.jst.go.jp
J Xia, N Hui, L Tian, C Liang, J Zhang, J Liu… - Biomedicine & …, 2022 - Elsevier
… The dehydration of intermediate (7) by means of (CF 3 CO) 2 O and Et 3 N in CH 2 Cl 2 provides 2-chloro-5-fluoronicotinonitrile (8), which upon cyclization with N 2 H 4 ·H 2 O in …
Number of citations: 14 www.sciencedirect.com
GM Noonan, BR Hayter, AD Campbell, TW Gorman… - Tetrahedron …, 2013 - Elsevier
… ) and 1,4-dimethoxybenzene (internal standard) (0.138 g, 1 mmol) in anhydrous 1,4-dioxane (12 mL) under a nitrogen atmosphere was added 6-amino-2-chloro-5-fluoronicotinonitrile (…
Number of citations: 11 www.sciencedirect.com
J Gras - Drugs of the Future, 2018 - access.portico.org
… Dehydration of intermediate (III) by means of (CF3CO)2O and either Et3N in CH2Cl2 furnishes 2-chloro-5-fluoronicotinonitrile (IV), which upon cyclization with N2H4·H2O in refluxing 1,2…
Number of citations: 2 access.portico.org
D Nagavalli, P Nanthagopal
Number of citations: 0

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